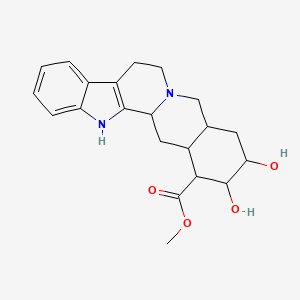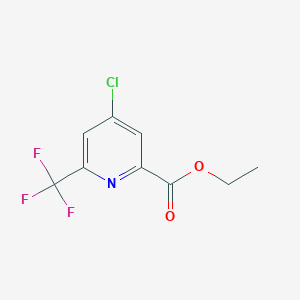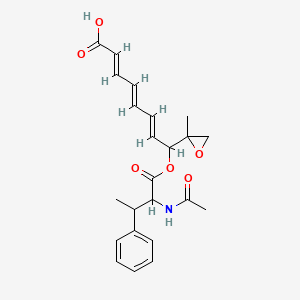
(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid” is a complex organic compound with an intriguing structure. Let’s break it down:
- The compound features three conjugated double bonds (2E, 4E, and 6E), which contribute to its unique reactivity.
- The acetylated amide group (2-acetamido-3-phenyl-butanoyl) adds functional diversity.
- The oxirane (epoxide) ring (2-methyloxiran-2-yl) introduces a strained three-membered cyclic structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common approach:
Diels-Alder Reaction:
- Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above.
- Precursor availability, cost, and efficiency play crucial roles in process design.
Chemical Reactions Analysis
Reactivity::
Oxidation: The conjugated double bonds make it susceptible to oxidation reactions.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
- Oxidation: Epoxide ring opening, yielding diols or carboxylic acids.
- Reduction: Saturated derivatives (alkanes or alcohols).
- Substitution: Amide hydrolysis or amine substitution products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s effects depend on its specific target. For instance:
- If it interacts with an enzyme, it may inhibit or activate its function.
- If it binds to a receptor, it could modulate cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of conjugated double bonds, amide functionality, and epoxide ring sets it apart.
Similar Compounds: Related compounds include other polyenes, amides, and epoxides.
Properties
CAS No. |
85146-09-4 |
|---|---|
Molecular Formula |
C23H27NO6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2E,4E,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4+,13-9+,14-10+ |
InChI Key |
HGSOUJPIFSDBKJ-FGTVCLKNSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C)NC(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



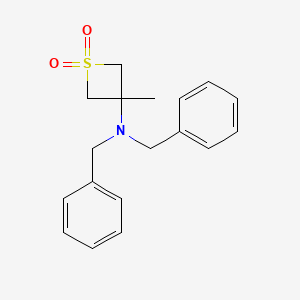
![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)
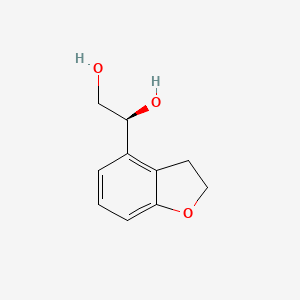


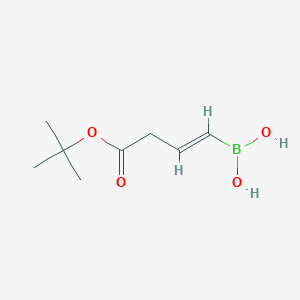
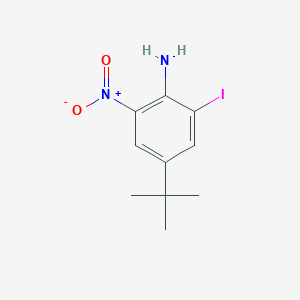
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)
